1H-Tetrazol-5-amine, 1-(2-pyridinyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-Tetrazol-5-amine, 1-(2-pyridinyl)- can be synthesized through several methods. One common approach involves the reaction of amines with triethyl orthoformate and sodium azide, catalyzed by Yb(OTf)3 . Another method utilizes the powerful diazotizing reagent FSO2N3, which enables the transformation of amidines and guanidines into tetrazole derivatives under mild conditions . Additionally, the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts is a widely used method .
Industrial Production Methods
Industrial production of 1H-Tetrazol-5-amine, 1-(2-pyridinyl)- often involves the use of microwave-accelerated methods, which allow for the conversion of nitriles into tetrazoles in a more efficient and time-saving manner . This method is advantageous due to its high yields and short reaction times.
Chemical Reactions Analysis
Types of Reactions
1H-Tetrazol-5-amine, 1-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, triethyl orthoformate, and zinc salts. Reaction conditions often involve the use of catalysts such as Yb(OTf)3 and microwave irradiation to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles and amine derivatives, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
1H-Tetrazol-5-amine, 1-(2-pyridinyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Tetrazol-5-amine, 1-(2-pyridinyl)- involves its interaction with molecular targets and pathways within biological systems. The tetrazole ring’s electron density allows it to form stable complexes with various metal ions, which can influence biochemical pathways . Additionally, its ability to undergo substitution reactions makes it a versatile molecule in drug design and development .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-tetrazole: This compound is similar in structure but lacks the pyridine ring, making it less versatile in certain applications.
Bis(1H-tetrazol-5-yl)amine: This compound has two tetrazole rings and is used in high nitrogen composite propellants.
5-(Benzylsulfanyl)-1H-tetrazole: This compound is used in oligonucleotide synthesis as an acidic activator.
Uniqueness
1H-Tetrazol-5-amine, 1-(2-pyridinyl)- is unique due to its fused tetrazole and pyridine rings, which provide it with distinct chemical properties and a wide range of applications in various fields .
Properties
IUPAC Name |
1-pyridin-2-yltetrazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6/c7-6-9-10-11-12(6)5-3-1-2-4-8-5/h1-4H,(H2,7,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADGFMYUPVUGEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=NN=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505253 |
Source
|
Record name | 1-(Pyridin-2-yl)-1H-tetrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76105-83-4 |
Source
|
Record name | 1-(Pyridin-2-yl)-1H-tetrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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